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For researchers, scientists, and professionals in drug development, ensuring the accuracy and
reliability of analytical data is paramount. In the realm of food safety, particularly concerning the
mycotoxin patulin, participation in proficiency testing (PT) schemes is a critical component of a
robust quality assurance program. This guide provides a comparative overview of prominent
PT schemes for patulin analysis, offering insights into their structure, methodologies, and
performance data to aid laboratories in selecting the most suitable program for their needs.

Leading Proficiency Testing Providers

Several organizations are recognized for their comprehensive PT schemes for mycotoxin
analysis, including patulin. This guide focuses on three prominent providers: FAPAS®, BIPEA,
and Trilogy Analytical Laboratory. These organizations are accredited to ISO/IEC 17043, the
international standard for the competence of proficiency testing providers, ensuring the quality
and impatrtiality of their programs.[1][2]

FAPAS®, offered by Fera Science Ltd., is a leading global provider of proficiency testing for the
food and feed industry. Their patulin PT schemes cover a range of relevant food matrices,
providing a realistic challenge for participating laboratories.

BIPEA (Bureau Interprofessionnel d'Etudes Analytiques) is a European-based, independent
organization that has been providing proficiency testing programs since 1970. Their patulin
determination scheme is well-established and attracts international participation.[1][3]
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Trilogy Analytical Laboratory specializes in mycotoxin analysis and offers a variety of quality
control materials and proficiency testing programs.[2] Their expertise in mycotoxin testing
makes their PT schemes a valuable tool for laboratories focused on this area.

Comparison of Patulin Proficiency Testing Schemes

The following tables summarize the key features and available performance data from the
patulin proficiency testing schemes offered by FAPAS®, BIPEA, and Trilogy Analytical
Laboratory.

Table 1: Overview of Patulin Proficiency Testing Schemes

Trilogy Analytical

Feature FAPAS® BIPEA
Laboratory
Food Chemistry PTS 28: Patulin Mycotoxin Proficiency
Program Name . ) o i
Proficiency Testing determination Testing
Accreditation ISO/IEC 17043 ISO/IEC 17043 ISO/IEC 17043
Apple juice, apple
o sauce, apple )
) ) Apple juice (clear and ) Information not
Typical Matrices i concentrate, cider, ) )
cloudy), Apple purée o publicly available
multifruits compote,
pommeau
Multiple rounds per 3 rounds per annual Information not
Frequency ] ] )
year series publicly available
_ 29 registered _
Number of Varies by round (e.qg., ] Information not
o ] laboratories from 6 ] )
Participants 63 in one round) ) publicly available
countries

Table 2: Publicly Available Performance Data from FAPAS® Patulin Proficiency Tests
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Standard
Assigned Deviation Acceptable
Report/QC )
S Year Matrix Value for Range for
ode
(nglkg) Proficiency  |z|<2 (ng/kg)
(nglL)
Apple Juice
T1674QC N/A 18.6 N/A 10.4 - 26.8
(Cloudy)
1676 2021 Apple Puree 16.5 3.63 N/A
Apple Juice
1677 2021 18.2 4.00 N/A
(Cloudy)
Apple Juice
1680 2022 14.4 3.17 N/A
(Cloudy)

Note: Publicly available quantitative data for BIPEA and Trilogy Analytical Laboratory patulin
PT schemes were not found during the search.

Experimental Protocols for Patulin Analysis

Participating laboratories in these PT schemes employ a variety of analytical methods.
However, the most common and officially recognized methods for patulin determination in food
matrices, such as apple juice, are based on high-performance liquid chromatography (HPLC)
with ultraviolet (UV) detection. The following is a representative experimental protocol based on
established methods like the AOAC Official Method 995.10 and ISO 8128-1.

A Typical Workflow for Patulin Analysis:

Click to download full resolution via product page
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A typical workflow for patulin analysis in food samples.

Detailed Methodological Steps:

Sample Preparation: A representative sample of the food matrix (e.g., 10 mL of apple juice)
is accurately measured.

Extraction: Patulin is extracted from the sample using a suitable organic solvent, most
commonly ethyl acetate, through liquid-liquid extraction.

Cleanup: The extract is then washed with a sodium carbonate solution to remove acidic
interferences.

Drying and Concentration: The cleaned extract is dried using anhydrous sodium sulfate and
then concentrated, often by evaporation under a stream of nitrogen.

Reconstitution: The dried residue is redissolved in a suitable solvent, typically the mobile
phase used for HPLC analysis.

HPLC-UV Analysis: The reconstituted sample is injected into an HPLC system equipped with
a C18 column and a UV detector set at approximately 276 nm for the detection and
quantification of patulin.

Quantification: The concentration of patulin in the sample is determined by comparing the
peak area of the analyte to a calibration curve prepared from certified patulin standards.

For more complex matrices or for confirmation of results, laboratories may employ more

advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Logical Framework for Proficiency Testing

The participation in and evaluation of results from a proficiency testing scheme follows a well-

defined logical process. This process ensures that laboratories receive an objective

assessment of their analytical performance.
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Logical flow of a proficiency testing scheme.
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In conclusion, participation in proficiency testing schemes is an indispensable practice for
laboratories conducting patulin analysis in food. By carefully evaluating the offerings of
providers such as FAPAS®, BIPEA, and Trilogy Analytical Laboratory, and by employing robust
and validated analytical methods, laboratories can ensure the quality and credibility of their
results, thereby contributing to the safety of the food supply.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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